molecular formula C16H18N4 B6463364 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane CAS No. 2640947-85-7

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane

Cat. No. B6463364
CAS RN: 2640947-85-7
M. Wt: 266.34 g/mol
InChI Key: KMAHZXKUOPILHM-UHFFFAOYSA-N
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Description

The compound “2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring, both of which are common structures in many biologically active compounds . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, and the introduction of the azabicyclo[2.2.1]heptane group. One possible method for the synthesis of pyrimidine derivatives involves the reaction of an amidine with a β-dicarbonyl compound . The synthesis of pyridine derivatives can be achieved through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,3-dicarbonyl compound with ammonia or an ammonium salt .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would contain a pyrimidine ring and a pyridine ring, both of which are aromatic and planar. The azabicyclo[2.2.1]heptane group would add a three-dimensional aspect to the molecule, potentially affecting its physical and chemical properties .


Chemical Reactions Analysis

As a complex organic molecule, “this compound” would be expected to undergo a variety of chemical reactions. The pyrimidine and pyridine rings could potentially undergo electrophilic aromatic substitution reactions, while the azabicyclo[2.2.1]heptane group could potentially undergo reactions at the bridgehead carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as its degree of solubility, melting point, and boiling point would be influenced by the presence and position of functional groups within the molecule .

Scientific Research Applications

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has a wide range of applications in scientific research. It has been used as a ligand in the synthesis of complexes with metal ions, enabling the study of their structure and reactivity. It has also been used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and in the study of the mechanism of action of these compounds. Additionally, it has been used as a reagent in the synthesis of other organic compounds, and in the study of their reactivity.

Advantages and Limitations for Lab Experiments

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane has several advantages when used in laboratory experiments. It is a relatively stable compound and is not easily degraded by light or heat. Additionally, it is easily soluble in common organic solvents, such as methanol, acetonitrile, and dimethylformamide. However, it is also important to note that the compound is sensitive to air and moisture and should be stored in an airtight container in a cool, dry place.

Future Directions

There are a number of possible future directions for research involving 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane. These include further investigation into the formation of complexes with metal ions and their reactivity, as well as the synthesis of other organic compounds using the compound as a reagent. Additionally, further research into its biochemical and physiological effects could be conducted, as well as its potential use in drug discovery and development. Finally, further research into the synthesis of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane could be conducted, with the aim of developing more efficient and cost-effective methods.

Synthesis Methods

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane can be synthesized via a number of methods. One such method involves the reaction of 3-methylpyridine-2-carboxylic acid with 2-amino-5-chloropyrimidine in the presence of an acid catalyst. This reaction produces a mixture of 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[2.2.1]heptane and its isomer, 2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane[3.3.1]nonane. The mixture can then be separated by column chromatography and the desired compound isolated.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-3-2-6-17-15(11)13-8-18-16(19-9-13)20-10-12-4-5-14(20)7-12/h2-3,6,8-9,12,14H,4-5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAHZXKUOPILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CN=C(N=C2)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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